alpha-Methylbenzylaminobenzotriazole
Overview
Description
Alpha-Methylbenzylaminobenzotriazole is a chemical compound with the molecular formula C14H14N4. It is a white to light yellow crystalline solid primarily used as a chelating agent for metal protection and corrosion prevention
Preparation Methods
Alpha-Methylbenzylaminobenzotriazole can be synthesized through organic synthesis methods. One common synthetic route involves the reaction of benzylamine with benzotriazole in the presence of a methylating agent. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Alpha-Methylbenzylaminobenzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzotriazole derivatives.
Scientific Research Applications
Alpha-Methylbenzylaminobenzotriazole has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic and electronic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules and inhibit specific enzymes.
Mechanism of Action
The mechanism of action of alpha-Methylbenzylaminobenzotriazole involves the inactivation of hepatic cytochrome P-450 enzymes. This process is concentration-dependent and requires the presence of NADPH. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the metabolism of certain substrates.
Comparison with Similar Compounds
Alpha-Methylbenzylaminobenzotriazole can be compared with other similar compounds, such as:
Benzotriazole: A parent compound with similar chelating properties but lacks the methyl and benzylamine groups.
1-Aminobenzotriazole: Another derivative with similar enzyme-inhibiting properties but different structural features.
2-Methylbenzotriazole: A methylated derivative with slightly different chemical properties and applications.
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-phenylethyl)benzotriazol-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-11(12-7-3-2-4-8-12)16-18-14-10-6-5-9-13(14)15-17-18/h2-11,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKDFAUZPHKYJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909304 | |
Record name | N-(1-Phenylethyl)-1H-benzotriazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105026-61-7 | |
Record name | alpha-Methylbenzylaminobenzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105026617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Phenylethyl)-1H-benzotriazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does α-Methylbenzylaminobenzotriazole interact with Cytochrome P450 enzymes and what are the downstream effects?
A1: α-Methylbenzylaminobenzotriazole acts as a mechanism-based suicide inhibitor of specific Cytochrome P450 (CYP) enzymes, primarily CYP2B and to some extent CYP2. [, ] This means that it binds to the active site of these enzymes and, during the catalytic cycle, forms a reactive intermediate that irreversibly inactivates the enzyme. [, ] This inactivation leads to a decrease or complete inhibition of the enzyme's ability to metabolize its substrates. [, ] For instance, α-Methylbenzylaminobenzotriazole has been shown to inhibit the metabolism of (S)-nicotine, benzphetamine, ethoxyresorufin, and 3-methylindole in various experimental systems. [, ]
Q2: What are the applications of α-Methylbenzylaminobenzotriazole in studying drug metabolism?
A2: α-Methylbenzylaminobenzotriazole is a valuable tool in studying drug metabolism, particularly in identifying the specific CYP enzymes responsible for the biotransformation of a particular compound. [, ] By selectively inhibiting specific CYP isoforms, researchers can determine the contribution of those isoforms to the overall metabolism of a drug. [, ] This information can be crucial in understanding drug-drug interactions, predicting potential toxicities, and designing safer and more effective drugs.
Q3: Are there any differences in the sensitivity of different species or tissues to the inhibitory effects of α-Methylbenzylaminobenzotriazole?
A3: Yes, the sensitivity to α-Methylbenzylaminobenzotriazole can vary between species and even between different tissues within the same species. [, ] This variation is primarily due to differences in the expression levels and substrate specificities of CYP enzymes. [, ] For example, research indicates that α-Methylbenzylaminobenzotriazole is a more potent inhibitor of styrene metabolism in mouse Clara cells compared to rat Clara cells, potentially explaining the higher susceptibility of mice to styrene-induced toxicity. [] This highlights the importance of considering species and tissue-specific differences when using α-Methylbenzylaminobenzotriazole as a research tool.
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